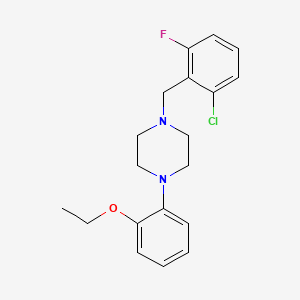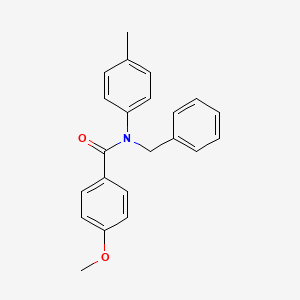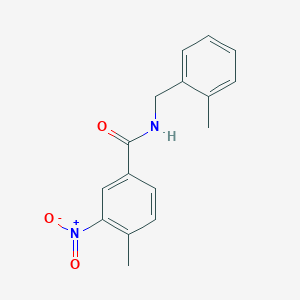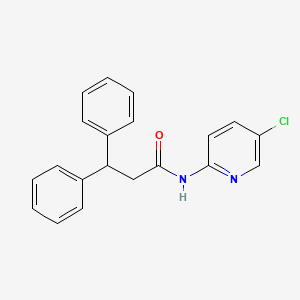![molecular formula C15H14O5S B5818416 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid, also known as CPTH, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a synthetic compound that was first described in 2004 and has since been extensively studied for its various applications in scientific research.
Wirkmechanismus
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to bind to the active site of HDACs and GSK-3β, thereby preventing their activity. This results in the modulation of various signaling pathways and the regulation of gene expression, ultimately leading to the therapeutic effects of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid.
Biochemical and Physiological Effects:
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models. Additionally, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is its specificity for HDACs and GSK-3β, which makes it a valuable tool for studying the role of these enzymes in various diseases. Additionally, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it a promising candidate for development as a therapeutic agent. However, one of the limitations of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid. One area of research is the development of more potent and selective inhibitors of HDACs and GSK-3β. Additionally, the therapeutic potential of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid in various disease models needs to be further evaluated in preclinical and clinical studies. Furthermore, the mechanism of action of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid needs to be further elucidated to better understand its therapeutic effects. Finally, the potential toxicity of 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid needs to be further evaluated to ensure its safety for use as a therapeutic agent.
Conclusion:
In conclusion, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases. It has been extensively studied for its various applications in scientific research, including cancer, neurodegenerative disorders, and inflammation. 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body, ultimately leading to the modulation of various signaling pathways and the regulation of gene expression. While 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has several advantages as a tool for scientific research, its potential toxicity needs to be carefully evaluated in preclinical and clinical studies.
Synthesemethoden
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid can be synthesized using a multi-step process that involves the reaction of 2-carboxybenzaldehyde with thioacetic acid followed by the reaction of the resulting product with 2,5-dimethylfuran-3-carboxaldehyde. The final product is obtained by the oxidation of the intermediate product using a suitable oxidizing agent.
Wissenschaftliche Forschungsanwendungen
4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of various cancers. 4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various signaling pathways and has been implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(2-carboxyphenyl)sulfanylmethyl]-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-8-11(13(15(18)19)9(2)20-8)7-21-12-6-4-3-5-10(12)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYJBSVMHXXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)

![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)


![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)